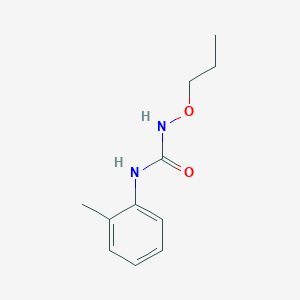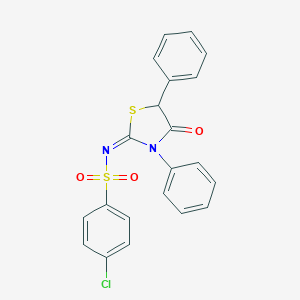![molecular formula C10H11Cl2NO2S B241489 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine, also known as DSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP belongs to the class of sulfonamide compounds and is a potent inhibitor of protein kinase C (PKC).
Aplicaciones Científicas De Investigación
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been widely used in scientific research due to its potent inhibitory effect on PKC. PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant activation of PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been studied for its potential therapeutic applications in these diseases.
Mecanismo De Acción
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine inhibits PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol (DAG) and Ca2+. This leads to the inhibition of downstream signaling pathways that are activated by PKC, resulting in various physiological effects.
Biochemical and Physiological Effects:
The inhibition of PKC by 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects. For example, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve insulin sensitivity in diabetic animal models. Additionally, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine in lab experiments is its high potency and specificity for PKC inhibition. This allows for the selective inhibition of PKC without affecting other signaling pathways. However, one limitation of using 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine is its low solubility in water, which can make it difficult to use in some experiments. Additionally, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have some toxicity in animal models, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine. Additionally, the therapeutic potential of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine in various diseases, such as cancer and diabetes, should be further explored. Finally, the safety and toxicity of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine should be thoroughly investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine is a potent inhibitor of PKC that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has shown promising results in various applications and has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine involves the reaction of 2,6-dichlorobenzene sulfonyl chloride with pyrrolidine in the presence of a base. The reaction results in the formation of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine as a white crystalline solid. The purity of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine can be improved by recrystallization from ethanol.
Propiedades
Nombre del producto |
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine |
|---|---|
Fórmula molecular |
C10H11Cl2NO2S |
Peso molecular |
280.17 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-8-4-3-5-9(12)10(8)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Clave InChI |
IKOPCFVEOAMOMF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)


![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)

methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
